molecular formula C10H8BrNO B1315182 4-Bromo-3-methyl-5-phenylisoxazole CAS No. 31301-50-5

4-Bromo-3-methyl-5-phenylisoxazole

Cat. No.: B1315182
CAS No.: 31301-50-5
M. Wt: 238.08 g/mol
InChI Key: CRZPMYDRPGDHQX-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a phenyl group at the fifth position on the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methyl-5-phenylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters . These interactions highlight the compound’s potential as an anti-inflammatory and neuroactive agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and MAO enzymes, leading to their inhibition . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It can degrade over time when exposed to light and heat, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can induce toxic effects, such as liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and molecular size.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular localization of this compound can impact its activity and function, as it interacts with various biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-5-phenylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can lead to the formation of the desired isoxazole derivative . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which has been reported to enhance reaction rates and yields. This approach involves the use of microwave irradiation to promote the cyclization reaction, reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-phenylisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the third position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The isoxazole ring can be reduced to form corresponding isoxazolines or isoxazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Isoxazole derivatives, including 4-Bromo-3-methyl-5-phenylisoxazole, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-5-phenylisoxazole
  • 4-Fluoro-3-methyl-5-phenylisoxazole
  • 4-Iodo-3-methyl-5-phenylisoxazole

Uniqueness

4-Bromo-3-methyl-5-phenylisoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications .

Properties

IUPAC Name

4-bromo-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZPMYDRPGDHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505222
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-50-5
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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